molecular formula C19H30N2O3 B14999084 N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

N-(furan-2-ylmethyl)-N~2~-[(4-methylcyclohexyl)carbonyl]leucinamide

Cat. No.: B14999084
M. Wt: 334.5 g/mol
InChI Key: HPGWZDOUDVPQRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE is a complex organic compound that features a furan ring, a cyclohexyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of furfurylamine with a suitable acylating agent to form an intermediate amide. This intermediate is then reacted with 4-methylcyclohexyl isocyanate under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for precise control over reaction parameters like temperature, pressure, and reaction time. Additionally, purification steps such as recrystallization and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-4-METHYL-2-[(4-METHYLCYCLOHEXYL)FORMAMIDO]PENTANAMIDE involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The furan ring and amide linkage play crucial roles in its binding affinity and specificity .

Properties

Molecular Formula

C19H30N2O3

Molecular Weight

334.5 g/mol

IUPAC Name

N-[1-(furan-2-ylmethylamino)-4-methyl-1-oxopentan-2-yl]-4-methylcyclohexane-1-carboxamide

InChI

InChI=1S/C19H30N2O3/c1-13(2)11-17(19(23)20-12-16-5-4-10-24-16)21-18(22)15-8-6-14(3)7-9-15/h4-5,10,13-15,17H,6-9,11-12H2,1-3H3,(H,20,23)(H,21,22)

InChI Key

HPGWZDOUDVPQRB-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)C(=O)NC(CC(C)C)C(=O)NCC2=CC=CO2

solubility

25.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.